H-Pro-Gly-Pro-OH

CAS No.: 7561-51-5

Cat. No.: VC2349953

Molecular Formula: C12H19N3O4

Molecular Weight: 269.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7561-51-5 |

|---|---|

| Molecular Formula | C12H19N3O4 |

| Molecular Weight | 269.30 g/mol |

| IUPAC Name | (2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H19N3O4/c16-10(15-6-2-4-9(15)12(18)19)7-14-11(17)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,17)(H,18,19)/t8-,9-/m0/s1 |

| Standard InChI Key | BRPMXFSTKXXNHF-IUCAKERBSA-N |

| Isomeric SMILES | C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)O |

| SMILES | C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O |

| Canonical SMILES | C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)O |

Introduction

Chemical Structure and Properties

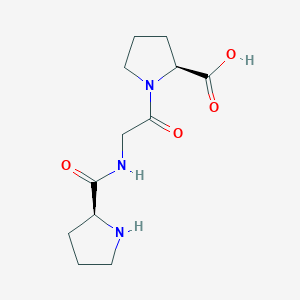

H-Pro-Gly-Pro-OH (PGP) is a tripeptide composed of the amino acids proline, glycine, and proline in sequence. This simple yet functionally significant peptide is generated from the breakdown of collagen in the extracellular matrix. The compound has distinct chemical properties that contribute to its biological significance.

Basic Chemical Information

H-Pro-Gly-Pro-OH has specific chemical characteristics that define its behavior in biological systems. The compound has been well-cataloged in chemical databases with the following properties:

| Property | Value |

|---|---|

| CAS Number | 7561-51-5 |

| Molecular Formula | C₁₂H₁₉N₃O₄ |

| Molecular Weight | 269.3 g/mol |

| Solubility | H₂O: 125 mg/mL (464.17 mM; requires ultrasonic treatment) |

| Storage Recommendation | -20°C |

The chemical structure of H-Pro-Gly-Pro-OH features a sequence where proline residues bookend a central glycine. This arrangement contributes to the peptide's conformational properties and biological activity. The proline residues introduce structural rigidity due to their unique cyclic side chains, while the glycine provides flexibility within the peptide backbone .

Structural Characteristics

The structure of H-Pro-Gly-Pro-OH reflects its origin from collagen, the most abundant protein in the human body. Collagen's triple helix structure is rich in repeating sequences containing proline and glycine, making fragments like PGP common products of collagen degradation. The N-terminal and C-terminal positions of proline residues in this tripeptide are particularly significant for its recognition by specific enzymes and receptors in biological systems .

Biological Functions and Mechanisms

H-Pro-Gly-Pro-OH plays significant roles in various biological processes, particularly those related to inflammation and tissue remodeling. Its functions are closely tied to its structure and origin from collagen breakdown.

Role in Neutrophil Chemotaxis

One of the most notable biological functions of H-Pro-Gly-Pro-OH is its ability to act as a chemoattractant for neutrophils. Research has demonstrated that this tripeptide is specifically chemotactic for neutrophils both in vitro and in vivo, suggesting its role in inflammatory responses .

The chemotactic potential of H-Pro-Gly-Pro-OH represents an important link between structural protein degradation and immune cell recruitment. When extracellular matrix collagen undergoes breakdown during tissue injury or disease processes, the resulting PGP fragments can serve as signals that attract neutrophils to the site. This mechanism provides a direct connection between tissue damage and the inflammatory response .

Enzymatic Interactions

H-Pro-Gly-Pro-OH has been identified as a physiological substrate for the aminopeptidase activity of leukotriene A4 hydrolase. This enzymatic interaction is significant for understanding how PGP levels are regulated in biological systems. Leukotriene A4 hydrolase can degrade PGP, potentially serving as a mechanism to resolve PGP-mediated neutrophilic inflammation once the initial inflammatory stimulus has been addressed .

The balance between PGP generation through collagen breakdown and its degradation by enzymes like leukotriene A4 hydrolase likely plays a crucial role in the regulation of neutrophil recruitment and inflammatory responses. Disruption of this balance could contribute to chronic inflammatory conditions .

Modifications Enhancing Activity

Interestingly, N-terminal acetylation of H-Pro-Gly-Pro-OH (producing Ac-Pro-Gly-Pro-OH or AcPGP) can enhance its chemotactic potential. This modification represents an important mechanism by which the biological activity of PGP can be modulated in vivo. The acetylation process may protect the peptide from degradation by aminopeptidases, thereby prolonging its biological activity and enhancing its chemotactic effects .

Clinical Significance and Biomarker Applications

H-Pro-Gly-Pro-OH has emerged as a significant biomarker in various pathological conditions, particularly those involving chronic inflammation and tissue remodeling.

Biomarker for Chronic Obstructive Pulmonary Disease

H-Pro-Gly-Pro-OH has been identified as a biomarker for chronic obstructive pulmonary disease (COPD). This finding highlights the relevance of PGP in respiratory disorders characterized by chronic inflammation and tissue remodeling .

The presence of elevated PGP levels in COPD suggests ongoing collagen breakdown and neutrophilic inflammation in the lungs of affected individuals. The detection of PGP in clinical samples could potentially serve as a diagnostic tool or a marker of disease progression in COPD patients. Furthermore, the role of PGP in neutrophil recruitment makes it a potential therapeutic target for reducing neutrophilic inflammation in COPD .

Connection to Extracellular Matrix Breakdown

As a product of collagen degradation, H-Pro-Gly-Pro-OH serves as an indicator of extracellular matrix breakdown. This connection makes PGP relevant to various conditions involving tissue destruction and remodeling, including inflammatory disorders, fibrotic diseases, and certain cancers where matrix remodeling is a key feature .

The measurement of PGP levels could provide insights into the extent of tissue destruction in these conditions and potentially guide therapeutic interventions aimed at preserving tissue integrity or modulating the inflammatory response.

Laboratory Applications and Research Considerations

H-Pro-Gly-Pro-OH has important applications in laboratory research, serving as a tool for studying neutrophil chemotaxis, inflammation, and extracellular matrix dynamics.

| Handling Aspect | Recommendation |

|---|---|

| Storage Temperature | -20°C |

| Long-term Storage | At -80°C, use within 6 months |

| Short-term Storage | At -20°C, use within 1 month |

| Solubility Enhancement | Heat to 37°C and use ultrasonic bath |

| Stock Solution | Avoid repeated freezing and thawing |

Proper storage and handling are essential for maintaining the biological activity of H-Pro-Gly-Pro-OH in research applications. The compound is typically provided as a sample solution at 10mM concentration for research use .

Comparative Analysis with Related Peptides

While H-Pro-Gly-Pro-OH has distinct properties and functions, understanding its relationship to similar peptides provides valuable context for appreciating its unique biological significance.

Comparison with H-Gly-Pro-OH

H-Gly-Pro-OH represents another product of collagen metabolism that is further processed by the enzyme prolidase. Unlike H-Pro-Gly-Pro-OH, which contains two proline residues, H-Gly-Pro-OH is a dipeptide with a single proline. The structural differences between these peptides likely contribute to their distinct biological activities .

H-Gly-Pro-OH has a molecular weight of 172.18 g/mol, significantly lower than the 269.3 g/mol of H-Pro-Gly-Pro-OH. This size difference reflects their different amino acid compositions and may influence their interactions with biological receptors and enzymes .

Future Research Directions

Research on H-Pro-Gly-Pro-OH continues to evolve, with several promising directions for future investigation.

Therapeutic Target Exploration

Given its role in neutrophil chemotaxis and inflammation, H-Pro-Gly-Pro-OH represents a potential therapeutic target for conditions characterized by excessive neutrophilic inflammation. Future research might focus on developing inhibitors of PGP formation or activity as novel anti-inflammatory agents .

Additionally, the enzymatic degradation of PGP by leukotriene A4 hydrolase suggests that modulation of this enzyme's activity could represent another approach to controlling PGP-mediated inflammation. Understanding the balance between PGP generation and degradation could lead to new therapeutic strategies for inflammatory diseases .

Biomarker Development

The identification of H-Pro-Gly-Pro-OH as a biomarker for COPD opens possibilities for its application in the diagnosis, prognosis, and monitoring of this and other inflammatory conditions. Future research might focus on standardizing PGP measurement in clinical samples and correlating PGP levels with disease severity, progression, and response to treatment .

Additionally, exploring the presence and significance of PGP in other conditions characterized by collagen breakdown and neutrophilic inflammation could expand its utility as a biomarker beyond respiratory diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume